Lipophilicity (XLogP3) Comparison: Optimized for Membrane Permeability in Medicinal Chemistry
(1-Bromoethenyl)cyclopropane (CAS 1935324-63-2) exhibits a computed XLogP3 of 2.1, which is slightly lower than that of its common regioisomer, (E)-2-bromoethenylcyclopropane (CAS 220132-80-9, XLogP3 = 2.3) [1]. This difference, while modest, is a direct result of the bromine atom's position on the exocyclic alkene. In the context of fragment-based drug design or lead optimization, a ΔXLogP3 of -0.2 can influence a compound's overall lipophilic ligand efficiency (LLE) and potentially improve its aqueous solubility profile relative to the more lipophilic regioisomer [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | (E)-2-bromoethenylcyclopropane (XLogP3 = 2.3) |
| Quantified Difference | Δ = -0.2 |
| Conditions | In silico prediction computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement in a medicinal chemistry program, a lower XLogP3 value is often a key driver for compound selection to mitigate issues of high lipophilicity (e.g., poor solubility, high metabolic clearance), providing a measurable advantage over the regioisomer.
- [1] PubChem. (2025). Compound Summary for CID 23002549, (1-Bromoethenyl)cyclopropane and CID 10931582, [(E)-2-bromoethenyl]cyclopropane. National Center for Biotechnology Information. Accessed April 20, 2026. View Source
- [2] Johnson, T. W., Gallego, R. A., & Edwards, M. P. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 61(15), 6401–6420. View Source
